2-(4-Chloro-3-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O2/c1-13-11-15(3-4-16(13)20)28-12-19(27)25-9-7-24(8-10-25)18-6-5-17-22-21-14(2)26(17)23-18/h3-6,11H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKNIRGOMSMCBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.
Synthesis of the Triazolopyridazine Moiety: This step involves the formation of the triazolopyridazine ring system through cyclization reactions, often starting from hydrazine derivatives and appropriate nitriles.
Coupling with Piperazine: The triazolopyridazine intermediate is then coupled with piperazine under suitable conditions to form the desired piperazine derivative.
Final Coupling Reaction: The phenoxy intermediate is then coupled with the piperazine derivative under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Chloro-3-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Industry: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The triazolo-pyridazine core in the target compound differs from the imidazo-pyridine systems in . Imidazo-pyridine analogs (e.g., 8p, 10a) show higher molecular weights (423–582 g/mol) compared to the target compound (469.9 g/mol), which may affect bioavailability .
Substituent Effects: The 4-chloro-3-methylphenoxy group in the target compound provides greater lipophilicity (clogP ~3.5) compared to the polar nitro group in 8p (clogP ~2.8), favoring membrane penetration. Propyl and cyclopropyl substituents in 10a and 11b reduce melting points, suggesting that bulky groups like 4-chloro-3-methylphenoxy may increase crystallinity .
Spectral Analysis: The target compound’s ¹H NMR is expected to show distinct aromatic signals (δ 6.5–8.5 ppm) for the phenoxy group, contrasting with the imidazo-pyridine protons (δ 7.1–8.2 ppm) in compounds . ESI-MS data for the target compound would likely exhibit a [M+H]⁺ peak near m/z 470.9, aligning with its molecular formula.
Research Findings and Implications
Structural Predictions: Quantum mechanical calculations (e.g., B3LYP/6-31*G) could reliably predict the target compound’s NMR shifts, as demonstrated for chalcone derivatives in . Van der Waals descriptors () suggest that the triazolo-pyridazine core’s planar geometry may enhance stacking interactions compared to non-planar imidazo-pyridines .
The target’s triazolo-pyridazine core may offer similar or improved activity due to enhanced electron-deficient character .
Synthetic Challenges: The 4-chloro-3-methylphenoxy group may introduce steric hindrance during synthesis, requiring optimized coupling conditions (e.g., Ullmann or Buchwald-Hartwig reactions) compared to simpler substituents in compounds .
Biological Activity
The compound 2-(4-Chloro-3-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone is a complex organic molecule characterized by its unique structural features which include a chloro-substituted phenoxy group and a piperazine moiety linked to a triazolo-pyridazine unit. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C20H23ClN6O2
- Molecular Weight : 396.89 g/mol
- CAS Number : Not specifically listed in the available data but can be referenced through related compounds.
Biological Activity
The biological activity of this compound has been explored primarily through in vitro studies focusing on its potential anticancer properties and effects on various biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer activity. For instance, similar compounds have been evaluated for their ability to inhibit cancer cell proliferation across multiple cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 (Liver Cancer) | 1.18 ± 0.14 | |
| Compound B | MCF7 (Breast Cancer) | 0.2757 | |
| Compound C | PC-3 (Prostate Cancer) | 0.41785 |
The above table summarizes findings from various studies indicating that compounds with similar structural motifs to 2-(4-Chloro-3-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone exhibit promising anticancer properties.
The proposed mechanisms of action for this compound and its analogs include:
- Inhibition of Kinases : Many triazolo-pyridazine derivatives act as inhibitors of key signaling pathways involved in cancer cell growth and survival.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
A specific case study examining the effects of a closely related compound demonstrated a significant reduction in tumor growth in xenograft models when treated with the compound at varying doses. The study highlighted the importance of structural modifications in enhancing biological activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial for understanding how modifications to the chemical structure influence biological activity:
- The presence of the chloro group on the phenoxy ring has been associated with increased potency against certain cancer cell lines.
- Substituents on the piperazine ring also play a critical role in enhancing solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
